7-Bromo-2-propoxyquinoline

Lipophilicity Drug Design Physicochemical Profiling

7-Bromo-2-propoxyquinoline (CAS 1345044-56-5) is a disubstituted quinoline with a C7 bromine handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, directly leveraged in Boehringer Ingelheim HCV protease inhibitor patents. The 2-propoxy group tunes lipophilicity and steric access at C3, matching the preferred substitution pattern for mycobacterial inhibitors (US 2005/0148581). The 7-bromo-2-quinolinyloxy motif is pharmacophorically validated in antitumor agent SH80. Procure this regioisomer to bypass a separate halogenation step and maintain SAR fidelity.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B12952056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-propoxyquinoline
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCCCOC1=NC2=C(C=CC(=C2)Br)C=C1
InChIInChI=1S/C12H12BrNO/c1-2-7-15-12-6-4-9-3-5-10(13)8-11(9)14-12/h3-6,8H,2,7H2,1H3
InChIKeyGKVMJGVIXYAGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-propoxyquinoline (CAS 1345044-56-5): Core Scaffold Identification for Procurement and Screening


7-Bromo-2-propoxyquinoline (CAS 1345044-56-5, molecular formula C₁₂H₁₂BrNO, molecular weight 266.13 g/mol) is a disubstituted quinoline featuring a bromine atom at the 7-position and an n-propoxy group at the 2-position of the quinoline ring system . This compound belongs to the broader class of bromo-substituted 2-alkoxyquinolines, which have been disclosed as key synthetic intermediates in the preparation of HCV protease inhibitors [1] and as scaffolds within mycobacterial inhibitor patent families where R₁ is preferably bromo and R₂ is alkyloxy [2].

Why 7-Bromo-2-propoxyquinoline Cannot Be Simply Replaced by Generic Bromoquinolines in Regioselective Synthetic Programs


Generic substitution within the bromo-alkoxyquinoline class is precluded by the convergent electronic and steric contributions of the specific 7-Br / 2-OPr substitution pattern. The bromine at C7 provides a site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) whose reactivity is modulated by the electron-donating 2-propoxy group, while the propoxy chain length influences both lipophilicity (clogP) and steric accessibility at the adjacent C3 position . In the mycobacterial inhibitor patent family, compounds with R₁ = bromo at the 6- or 7-position and R₂ = alkyloxy at the 2-position represent the preferred substitution pattern for biological activity, and regioisomeric or chain-length variants are not considered interchangeable without loss of potency [1]. Furthermore, the 7-bromo-2-quinolinyloxy motif has been independently validated as a pharmacophoric element in the antitumor agent SH80 (2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid), demonstrating that this specific regioisomeric arrangement at C7 is critical for target engagement [2].

Quantitative Differentiation Evidence for 7-Bromo-2-propoxyquinoline Versus Its Closest Structural Analogs


Alkoxy Chain Length Differentiation: 7-Bromo-2-propoxyquinoline vs. 7-Bromo-2-ethoxyquinoline on Molecular Properties

7-Bromo-2-propoxyquinoline (MW 266.13, C₁₂H₁₂BrNO) differs from its closest lower homolog, 7-bromo-2-ethoxyquinoline (MW 252.11, C₁₁H₁₀BrNO), by one methylene unit in the 2-alkoxy chain, yielding a measurable increase in molecular weight (+14.02 Da), calculated lipophilicity (estimated ΔclogP ~ +0.5 log units for the propoxy vs. ethoxy extension based on standard fragment contributions), and rotatable bond count (+1) . In analogous series of 8-(n-bromo-R-alkoxy)quinoline corrosion inhibitors, increasing alkoxy chain length from C2Br to C3Br to C4Br produced a progressive enhancement in inhibition efficiency, demonstrating that alkoxy chain length is a performance-determining parameter in quinoline-based functional molecules [1].

Lipophilicity Drug Design Physicochemical Profiling

Halogen Substitution Differentiation: 7-Bromo-2-propoxyquinoline vs. 7-Chloro-2-propoxyquinoline in Cross-Coupling Reactivity

The C7 bromine atom in 7-bromo-2-propoxyquinoline provides a superior leaving group for Pd-catalyzed cross-coupling reactions compared to the corresponding 7-chloro analog. The C-Br bond dissociation energy (approximately 337 kJ/mol for aryl bromides) is significantly lower than that of C-Cl (approximately 399 kJ/mol), enabling oxidative addition to Pd(0) under milder conditions and with higher catalytic turnover frequency . In the context of the Boehringer Ingelheim patent process for preparing bromo-substituted quinolines as HCV protease inhibitor intermediates, the bromo substituent is specifically installed for downstream functionalization via cross-coupling, and the patent explicitly distinguishes bromo-substituted from chloro-substituted intermediates for this purpose [1].

Cross-Coupling Synthetic Chemistry Medicinal Chemistry

Regioisomeric Differentiation: 7-Bromo-2-propoxyquinoline vs. 6-Bromo-2-propoxyquinoline in Biological Scaffold Validation

The 7-bromo substitution pattern of 7-bromo-2-propoxyquinoline maps directly onto the pharmacophoric core of the validated antitumor agent SH80 (2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid), which demonstrated broad and highly active antitumor efficacy in murine xenograft models [1]. In the Hazeldine et al. (2005) study, the 7-bromo-2-quinolinyloxy motif was shown to be essential for activity, while C4-substituted quinoline variants and regioisomeric 7-halo-4-quinolinyloxy structures were significantly less active or inactive, establishing the specific 7-bromo-2-substitution geometry as a critical determinant of biological activity [1]. The 6-bromo regioisomer of 2-propoxyquinoline lacks this established biological precedent for the 7-position.

Antitumor Pharmacophore Regioselectivity

Synthetic Intermediate Utility: 7-Bromo-2-propoxyquinoline in HCV Protease Inhibitor Programs vs. Non-Brominated 2-Propoxyquinoline

7-Bromo-2-propoxyquinoline is structurally aligned with intermediates disclosed in the Boehringer Ingelheim patent family for HCV protease inhibitor synthesis, which specifically requires a bromo substituent at the quinoline core for downstream Pd-catalyzed diversification to elaborate inhibitors [1]. The non-brominated analog, 2-propoxyquinoline (CAS 945-83-5, MW 187.24), lacks the halogen handle required for cross-coupling-mediated library synthesis and therefore cannot serve the same synthetic function . The patent process explicitly utilizes 2,4-dichloro-7-alkoxyquinoline intermediates that are subsequently brominated, underscoring the essential role of the C7 bromo substituent in the final intermediate structure [1].

HCV Antiviral Synthetic Intermediate

High-Priority Application Scenarios for 7-Bromo-2-propoxyquinoline Based on Quantitative Differentiation Evidence


HCV Protease Inhibitor Intermediate Synthesis and Library Diversification

Procure 7-bromo-2-propoxyquinoline as a key synthetic intermediate for Pd-catalyzed cross-coupling diversification in HCV protease inhibitor programs. The C7 bromine provides a reactive handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, consistent with the Boehringer Ingelheim patent process that specifically employs bromo-substituted 7-alkoxyquinolines as intermediates [1]. Using the pre-brominated compound eliminates a separate halogenation step, streamlining synthesis relative to starting from 2-propoxyquinoline .

Mycobacterial Inhibitor Lead Optimization Using 7-Bromo-2-alkoxyquinoline Scaffolds

Utilize 7-bromo-2-propoxyquinoline as a core scaffold for structure-activity relationship (SAR) studies targeting mycobacterial diseases (M. tuberculosis, M. bovis, M. avium). The compound conforms to the preferred substitution pattern disclosed in US Patent 2005/0148581, where R₁ = bromo (at C6 or C7) and R₂ = alkyloxy (at C2) defines the optimal pharmacophoric arrangement [2]. The propoxy chain provides intermediate lipophilicity that may optimize cellular penetration into mycobacterial cells compared to shorter or longer alkoxy homologs [3].

SH80 Analog Synthesis for Antitumor Pharmacophore Validation

Deploy 7-bromo-2-propoxyquinoline as a starting material for synthesizing analogs of the antitumor agent SH80 (2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid). The 7-bromo-2-quinolinyloxy core is a validated antitumor pharmacophore with demonstrated in vivo efficacy in murine xenograft models [4]. The 2-propoxy substituent offers a modifiable vector for probing SAR at the quinoline C2 position, distinct from the 2-methoxy series that dominates the mycobacterial patent examples [2].

Chain-Length-Dependent Corrosion Inhibition Studies on Quinoline Derivatives

Apply 7-bromo-2-propoxyquinoline as a test compound in structure-property relationship studies examining the effect of alkoxy chain length (C2, C3, C4) on surface adsorption and corrosion inhibition efficiency on mild steel in acidic media. Prior work on the 8-(n-bromo-R-alkoxy)quinoline series established that inhibition efficiency increases with chain length (QN-C4Br > QN-C3Br > QN-C2Br), and 7-bromo-2-propoxyquinoline represents the C3 homolog in a complementary 7-substituted series, enabling comparative evaluation of regioisomeric effects on inhibition performance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-propoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.